molecular formula C11H16N2O2S B5000940 5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one

5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one

Cat. No.: B5000940
M. Wt: 240.32 g/mol
InChI Key: GXDKBCOVHQCZAF-UHFFFAOYSA-N
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Description

5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one can be achieved through multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones with thiourea, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in industrial settings are selected to minimize waste and maximize product yield.

Chemical Reactions Analysis

Types of Reactions

5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-butan-2-yl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one.

    Reduction: Formation of 5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-ol.

    Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-5-one
  • 5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-7-one

Uniqueness

5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-butan-2-yl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-4-6-16-11-12-9(14)8(7(3)5-2)10(15)13-11/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDKBCOVHQCZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)SCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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